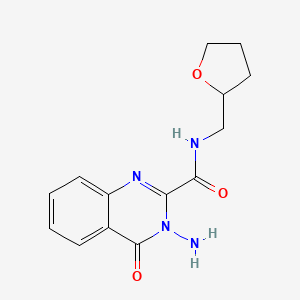

3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide

CAS No.: 646497-34-9

Cat. No.: VC2000365

Molecular Formula: C14H16N4O3

Molecular Weight: 288.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 646497-34-9 |

|---|---|

| Molecular Formula | C14H16N4O3 |

| Molecular Weight | 288.3 g/mol |

| IUPAC Name | 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide |

| Standard InChI | InChI=1S/C14H16N4O3/c15-18-12(13(19)16-8-9-4-3-7-21-9)17-11-6-2-1-5-10(11)14(18)20/h1-2,5-6,9H,3-4,7-8,15H2,(H,16,19) |

| Standard InChI Key | WTSBOACMCUBSMH-UHFFFAOYSA-N |

| SMILES | C1CC(OC1)CNC(=O)C2=NC3=CC=CC=C3C(=O)N2N |

| Canonical SMILES | C1CC(OC1)CNC(=O)C2=NC3=CC=CC=C3C(=O)N2N |

Introduction

| Parameter | Value |

|---|---|

| CAS Number | 646497-34-9 |

| Molecular Formula | C14H16N4O3 |

| Molecular Weight | 288.3 g/mol |

| IUPAC Name | 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide |

| Standard InChI | InChI=1S/C14H16N4O3/c15-18-12(13(19)16-8-9-4-3-7-21-9)17-11-6-2-1-5-10(11)14(18)20/h1-2,5-6,9H,3-4,7-8,15H2,(H,16,19) |

| Standard InChIKey | WTSBOACMCUBSMH-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(OC1)CNC(=O)C2=NC3=CC=CC=C3C(=O)N2N |

Table 1: Chemical identification parameters for 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide

Structural Characteristics

Molecular Structure

The molecular structure of 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide consists of a quinazoline core with specific functional groups at defined positions:

-

A quinazoline heterocyclic core (fused benzene and pyrimidine rings)

-

An amino (-NH2) group at the C3 position

-

A carbonyl (C=O) group at the C4 position, forming the 4-oxo feature

-

A carboxamide (-CONH-) group at the C2 position

-

An oxolan-2-ylmethyl group (tetrahydrofuran ring with a methyl linker) attached to the carboxamide nitrogen

Structural Significance

The 4-oxo-quinazoline scaffold is a privileged structure in medicinal chemistry. The presence of an amino group at the C3 position is particularly significant as it can serve as a hydrogen bond donor in interactions with biological targets . The carboxamide moiety at the C2 position can function as both a hydrogen bond donor and acceptor, potentially enhancing the compound's binding affinity to various protein targets . The oxolan-2-ylmethyl group (tetrahydrofuran with a methyl linker) provides a unique structural element that may influence the compound's pharmacokinetic properties and target specificity.

Physicochemical Properties

The physicochemical properties of 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide are critical for understanding its potential biological activity and pharmaceutical applications. These properties influence solubility, membrane permeability, and bioavailability.

Stability

| Therapeutic Category | Potential Applications | Mechanism of Action |

|---|---|---|

| Oncology | Multiple myeloma, Glioma, Solid tumors | Inhibition of RTKs (EGFR, VEGFR-2, PDGFR-β); Disruption of microtubule dynamics |

| Infectious Diseases | Bacterial infections | Inhibition of bacterial cell wall synthesis and DNA replication |

| Neurology | Seizure disorders, Pain management | Modulation of ion channels and neurotransmitter systems |

| Immunology | Inflammatory conditions | Inhibition of pro-inflammatory mediators |

| Metabolic Disorders | Diabetes | Regulation of glucose metabolism |

Table 2: Potential therapeutic applications of 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide based on analogous quinazoline derivatives

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of quinazoline derivatives provides insights into how specific structural features of 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide might influence its biological activities.

Key SAR Observations for Quinazolines

The following structure-activity relationships have been observed for quinazoline derivatives:

-

Substitution at the C2 position: Compounds with bulk at the C2 position of the quinazoline scaffold have shown enhanced binding to the colchicine site of tubulin. The 2-CH3 and 2-Cl substituted compounds typically display greater potency than 2-H substituted compounds in inhibiting microtubule assembly .

-

C4 position substitution: The nature of substituents at the C4 position significantly influences the compound's ability to interact with receptor tyrosine kinases. The 4-anilino substitution has been well-tolerated and contributes to potent RTK inhibition .

-

Amino group at C3 position: The presence of an amino group at the C3 position in quinazolin-4-ones can enhance hydrogen bonding interactions with biological targets, contributing to their biological activities .

Research and Development Status

Based on the available search results, specific research focusing directly on 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide appears limited. The compound is primarily listed in chemical databases and is available for research purposes.

Current Research Status

The current research status of 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide can be summarized as follows:

Future Research Directions

Based on the biological activities observed in related quinazoline derivatives, several promising research directions for 3-amino-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-2-carboxamide include:

-

Comprehensive biological screening to evaluate its anticancer, antimicrobial, and other pharmacological activities.

-

Structure-activity relationship studies involving systematic modifications of key functional groups to optimize biological activity.

-

Mechanism of action studies to determine specific molecular targets and signaling pathways affected by the compound.

-

Pharmacokinetic and toxicological evaluations to assess its drug-like properties and safety profile.

-

Exploration of potential synergistic effects when combined with established therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume